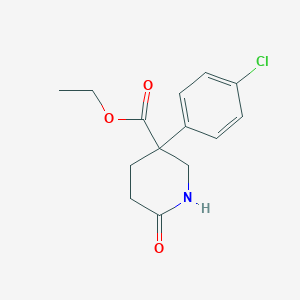

Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate

Description

Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring. The compound is substituted at position 3 with a 4-chlorophenyl group and an ethyl carboxylate ester, while position 6 is oxidized to a ketone. Its molecular formula is C₁₄H₁₆ClNO₃, with a molecular weight of 297.74 g/mol (calculated). Key structural attributes include:

- Piperidine backbone: A saturated heterocyclic ring with one nitrogen atom.

- Ethyl carboxylate ester: Contributes polarity and metabolic lability.

- 6-Ketone group: Introduces hydrogen-bonding capacity and electronic effects.

Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and bioactivity.

Properties

Molecular Formula |

C14H16ClNO3 |

|---|---|

Molecular Weight |

281.73 g/mol |

IUPAC Name |

ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate |

InChI |

InChI=1S/C14H16ClNO3/c1-2-19-13(18)14(8-7-12(17)16-9-14)10-3-5-11(15)6-4-10/h3-6H,2,7-9H2,1H3,(H,16,17) |

InChI Key |

PIIMFPMQJOHFGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)NC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through nucleophilic substitution reactions using reagents like 4-chlorobenzyl chloride.

Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and appropriate catalysts.

Ketone Formation: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation. In particular, studies have demonstrated that derivatives of this compound can induce apoptosis in tumor cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Preliminary investigations suggest that it possesses activity against a range of bacteria and fungi, which could lead to its application in developing new antimicrobial agents .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease. The compound has shown promise in inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

Cancer Therapy

The anticancer properties of this compound make it a candidate for drug development aimed at treating different types of cancer. Its ability to induce apoptosis and inhibit tumor growth presents opportunities for formulating new chemotherapeutic agents.

Antimicrobial Formulations

Due to its antimicrobial activity, this compound could be incorporated into formulations aimed at treating infections or as preservatives in pharmaceutical products.

Neuropharmacological Applications

Research into its neuroprotective effects suggests potential applications in treating or managing neurodegenerative disorders. Further studies are required to elucidate its mechanism of action and efficacy in vivo.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Anticancer Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Neuroprotective Research : In vitro assays showed that the compound could effectively inhibit acetylcholinesterase activity, suggesting its potential utility in Alzheimer’s disease therapy .

Data Summary Table

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to two structurally related heterocycles from recent literature (Table 1):

Table 1: Structural and Physicochemical Properties

Key Observations:

- Heterocyclic Core: The target compound’s piperidine ring is fully saturated, contrasting with the pyridazine (six-membered, two adjacent N atoms) and dihydropyridine (partially unsaturated) cores. Saturation affects ring puckering dynamics, as described by Cremer and Pople for quantifying non-planar conformations .

- Substituent Effects : The 4-chlorophenyl group in the target compound provides moderate lipophilicity (XLogP3 ~2.1), whereas trifluoromethyl groups in the pyridazine analogue significantly increase hydrophobicity (XLogP3 = 3.4) and metabolic stability.

- Functional Diversity : The dihydropyridine analogue incorporates a sulfanyl group, which may enhance metal-binding capacity, and a formyl group, offering reactivity for further derivatization.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s XLogP3 (~2.1) is lower than the pyridazine derivative (3.4) , suggesting better aqueous solubility. However, its ethyl ester may render it prone to hydrolysis in vivo.

- Conformational Flexibility : The piperidine ring’s puckering (quantified by amplitude and phase coordinates ) allows adaptable binding to biological targets compared to the rigid pyridazine system.

Biological Activity

Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with a 4-chlorophenyl group and a carboxylate ester functionality. The presence of these moieties is crucial for its biological activity, contributing to interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may modulate neurotransmitter systems and exhibit enzyme inhibitory properties, which are essential for its pharmacological effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. It has shown moderate to strong antibacterial activity against various strains, including:

- Salmonella typhi

- Bacillus subtilis

- Escherichia coli

In vitro assays demonstrated varying degrees of effectiveness, with some studies reporting IC50 values indicating significant potency against these pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In a recent study, derivatives of piperidine compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting potential for development as anticancer agents .

Case Studies

- Antibacterial Screening : In a study assessing the antibacterial efficacy of synthesized compounds including this compound, it was found that the compound displayed significant inhibition against Salmonella typhi and Bacillus subtilis. The study utilized standard disc diffusion methods to evaluate the antibacterial activity, confirming its potential as an antimicrobial agent .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory effects of this compound, particularly against acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity, which is relevant for conditions such as Alzheimer’s disease and urinary tract infections .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.